molecular formula C8H9NO3 B1290227 3-Amino-2-methoxybenzoic acid CAS No. 861306-04-9

3-Amino-2-methoxybenzoic acid

Cat. No.: B1290227
CAS No.: 861306-04-9
M. Wt: 167.16 g/mol
InChI Key: ZBQFWVIYNLHFMO-UHFFFAOYSA-N
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Description

3-Amino-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by an amino group and a methoxy group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2-methoxybenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be further reduced to form derivatives with reduced functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Iron powder and hydrochloric acid or catalytic hydrogenation with Raney nickel for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products:

    Oxidized Derivatives: Quinones or other oxidized products.

    Reduced Derivatives: Amino alcohols or other reduced products.

    Substituted Derivatives: Various substituted benzoic acids depending on the substituents introduced.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

  • Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Amino-3-methoxybenzoic acid
  • 4-Amino-2-methoxybenzoic acid
  • 3-Amino-4-methoxybenzoic acid

Comparison:

Properties

IUPAC Name

3-amino-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQFWVIYNLHFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600587
Record name 3-Amino-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861306-04-9
Record name 3-Amino-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-methoxybenzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the thermodynamic properties of aminomethoxybenzoic acids?

A1: Understanding the thermodynamic properties like enthalpy and Gibbs energy of sublimation is crucial for predicting the stability and behavior of these compounds. This information is particularly useful in pharmaceutical applications where factors like shelf life and formulation development are crucial. []

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